![molecular formula C14H7F4N3O2 B1417718 3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-04-2](/img/structure/B1417718.png)
3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Overview
Description
The compound “3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one” is a complex organic molecule that contains several functional groups, including a fluorinated phenyl group, a pyridine ring, and an oxadiazole ring .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom . The presence of the fluorine atom and the trifluoromethyl group on the phenyl ring could potentially influence the electronic properties of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom and the trifluoromethyl group could potentially influence its polarity, solubility, and reactivity .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticancer Properties : Some studies have explored the synthesis of new 1,2,4-triazoles and 1,3,4-oxadiazoles derivatives, revealing their antimicrobial activities. Notably, compounds synthesized from isonicotinic acid hydrazide and carbon disulfide showed good to moderate antimicrobial activity. The structure-activity relationship (SAR) studies of certain oxadiazoles have also identified them as potential apoptosis inducers and anticancer agents, demonstrating activity against breast and colorectal cancer cell lines (Bayrak et al., 2009); (Zhang et al., 2005).
Herbicidal Activity : Research on novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring has shown moderate to high levels of herbicidal activity against various weeds, suggesting potential use in agriculture (Tajik & Dadras, 2011).
Material Science and Luminescence
Electroluminescent Materials : Studies involving the synthesis of fluorinated pyrazole and oxadiazole motifs have evaluated their use in organic light-emitting diodes (OLEDs). The introduction of fluorine atoms and oxadiazole rings has been shown to improve electron mobility and luminescence efficiency, offering potential advancements in OLED technology (Desai et al., 2016); (Shih et al., 2015).
Fluorine-Containing Materials for Enhanced Performance : The incorporation of fluorine atoms into the chemical structure of oxadiazoles has been explored for its impact on the physical and chemical properties of materials, such as increased electron affinity and improved photophysical characteristics. These materials show promise for applications in light-emitting devices and as part of electronic materials (Chen & Chen, 2004).
Future Directions
Mechanism of Action
Target of Action
1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The specific targets can vary depending on the exact structure and functional groups of the compound.
Mode of Action
The mode of action of 1,2,4-oxadiazoles can also vary widely. They often work by interacting with a specific protein or enzyme in the target organism, disrupting its normal function .
Biochemical Pathways
The affected pathways depend on the specific target of the compound. For example, if the compound targets a bacterial enzyme, it could disrupt the bacteria’s ability to synthesize essential proteins, leading to its death .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-oxadiazoles can be influenced by various factors, including the compound’s structure and the presence of functional groups . Oxadiazoles possess hydrogen bond acceptor properties, which can influence their pharmacokinetic properties .
Result of Action
The result of the compound’s action would depend on its specific mode of action and target. For example, if the compound is an antibacterial agent, the result might be the death of the bacteria .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its ability to reach its target, and its overall effectiveness .
properties
IUPAC Name |
3-[4-[4-fluoro-2-(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F4N3O2/c15-8-1-2-9(10(6-8)14(16,17)18)7-3-4-19-11(5-7)12-20-13(22)23-21-12/h1-6H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELAKMYJBOEJRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Fluoro-2-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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